molecular formula C11H11BrN2O B8198793 4-(4-Bromophenethoxy)-1H-pyrazole

4-(4-Bromophenethoxy)-1H-pyrazole

Cat. No.: B8198793
M. Wt: 267.12 g/mol
InChI Key: CPEJIJDLUKQBEQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenethoxy)-1H-pyrazole is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenethoxy)-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 4-bromophenethyl alcohol, which is then reacted with 1H-pyrazole in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as n-butyllithium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenethoxy)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

4-(4-Bromophenethoxy)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenethoxy)-1H-pyrazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenethyl alcohol
  • 4-Bromophenethoxybenzene
  • 4-Bromophenethoxybenzoic acid

Uniqueness

4-(4-Bromophenethoxy)-1H-pyrazole is unique due to its combination of a brominated phenyl ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[2-(4-bromophenyl)ethoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)5-6-15-11-7-13-14-8-11/h1-4,7-8H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEJIJDLUKQBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=CNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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